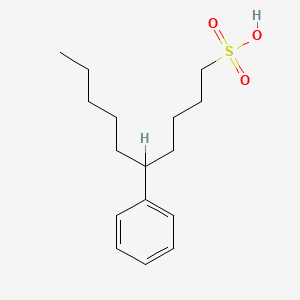
5-Phenyldecane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyldecane-1-sulfonic acid is an organic compound with the molecular formula C16H26O3S. It is characterized by a sulfonic acid group attached to a decane chain with a phenyl group at the fifth position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyldecane-1-sulfonic acid typically involves the sulfonation of 5-phenyldecane. This can be achieved by treating 5-phenyldecane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-phenyldecane is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. This method allows for large-scale production with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyldecane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonate salts, sulfonamides, and other sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5-Phenyldecane-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenyldecane-1-sulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) in various chemical reactions. This proton donation capability makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Another sulfonic acid with a similar structure but with a toluene group instead of a phenyl group.
Benzenesulfonic acid: A simpler sulfonic acid with a benzene ring directly attached to the sulfonic acid group.
Uniqueness
5-Phenyldecane-1-sulfonic acid is unique due to its longer alkyl chain and the presence of a phenyl group at the fifth position. This structure provides distinct chemical properties and reactivity compared to other sulfonic acids. Its unique structure makes it suitable for specific applications in catalysis and industrial processes .
Eigenschaften
CAS-Nummer |
67716-07-8 |
|---|---|
Molekularformel |
C16H26O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
5-phenyldecane-1-sulfonic acid |
InChI |
InChI=1S/C16H26O3S/c1-2-3-5-10-15(16-11-6-4-7-12-16)13-8-9-14-20(17,18)19/h4,6-7,11-12,15H,2-3,5,8-10,13-14H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
KQGQNEDRINOEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















